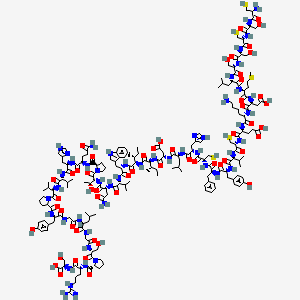
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H7BrCl2N2. It is used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride” would be influenced by its molecular structure. Specific properties such as melting point, boiling point, solubility, and stability would require experimental determination .Aplicaciones Científicas De Investigación
Bromine and Chlorine in Scientific Research
Bromine and Chlorine in Atmospheric Chemistry Bromine and chlorine compounds play crucial roles in atmospheric chemistry, particularly in the degradation of ozone in the stratosphere. Studies have highlighted the significance of bromoform (CHBr3), a bromine-containing compound, as the largest single source of organic bromine, which influences the concentration of reactive halogens in both the troposphere and lower stratosphere (Quack & Wallace, 2003). This review underlines the importance of understanding the sources, sinks, and atmospheric impacts of bromine-containing compounds, which could extend to the research applications of similar chemicals, including "(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride".
Halogenation in Marine Chemistry Halogenated compounds, especially those containing bromine, have been found to significantly influence marine chemistry and biology. Studies on red algae, for example, show that these organisms can synthesize organic halogen-containing compounds from seawater components, which serve various ecological functions (Fenical, 1975). Research into such natural processes could inform the synthesis and application of bromine and chlorine derivatives in other scientific domains.
Safety And Hazards
Direcciones Futuras
The future directions for the use of “(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride” would depend on the outcomes of research studies involving this compound. It could potentially be used in the synthesis of other compounds, or in various types of chemical, biological, or pharmaceutical research .
Propiedades
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOHQJTOGHCSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725493 |
Source


|
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride | |
CAS RN |
1276056-72-4 |
Source


|
| Record name | 3-Pyridinemethanamine, 5-bromo-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










